molecular formula C11H12N2 B12833210 4-Cyclopropyl-1-methyl-1H-indazole

4-Cyclopropyl-1-methyl-1H-indazole

Cat. No.: B12833210
M. Wt: 172.23 g/mol
InChI Key: ZTQZAJMRMJZVTG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The unique structure of this compound, which includes a cyclopropyl group and a methyl group attached to the indazole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of Cu(OAc)2 as a catalyst to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method includes the synthesis via consecutive formation of C-N and N-N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1H-Indazole: A basic indazole structure without additional substituents.

    2H-Indazole: Another tautomeric form of indazole.

    Substituted Indazoles: Compounds with various substituents on the indazole ring, such as halogens, alkyl groups, or aryl groups.

Uniqueness: 4-Cyclopropyl-1-methyl-1H-indazole is unique due to the presence of both a cyclopropyl group and a methyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-cyclopropyl-1-methylindazole

InChI

InChI=1S/C11H12N2/c1-13-11-4-2-3-9(8-5-6-8)10(11)7-12-13/h2-4,7-8H,5-6H2,1H3

InChI Key

ZTQZAJMRMJZVTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C3CC3

Origin of Product

United States

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